molecular formula C16H18FN3O2 B2356918 4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899942-89-3

4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2356918
CAS RN: 899942-89-3
M. Wt: 303.337
InChI Key: QXOQTVAJABKEQV-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrrolopyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolopyrimidines involves various methods. One such method involves the reaction of phenyl isothiocyanate with 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile in dry pyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyrimidine core, which is a fused ring system incorporating a pyrrole ring and a pyrimidine ring . The compound also contains a fluorophenyl group and an isobutyl group attached to the pyrrolopyrimidine core.

Scientific Research Applications

Enzyme Inhibition and Disease Treatment

The compound is recognized for its role as an inhibitor of human neutrophil elastase, showcasing its potential in treating diseases or conditions involving HNE activity. This includes the possibility of topical pulmonary applications through inhalation, providing a direct approach to combat respiratory diseases (Expert Opinion on Therapeutic Patents, 2009).

Molecular and Crystal Structure Analysis

Structural investigations of closely related compounds have revealed insights into their molecular configurations. For instance, studies have shown the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, with the planar phenyl ring displaying a twisted orientation relative to the pyrimidine-1,3-dione fragment (Zeitschrift für Naturforschung B, 2000). These findings are crucial for understanding the compound's interactions at the molecular level, paving the way for its application in various scientific fields.

Antitumor Potential

There's a growing body of evidence supporting the anticancer potential of pyrimidine derivatives, which has been a focal point in developing novel anticancer agents that interfere with tumor cell proliferation, survival, and metastatic formation. This research indicates a significant avenue for the compound's application in cancer treatment, emphasizing its role in inhibiting tumor cell growth and inducing cell cycle arrest and apoptosis (Chemistry & Biodiversity, 2011).

Material Science and Polymer Chemistry

The compound and its derivatives find applications in material science, particularly in the synthesis of polymers with specific properties. For example, studies have discussed the synthesis and characteristic properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, noting their solubility in organic solvents and strong fluorescence, which could be pivotal for applications in optoelectronics and photonics (Macromolecules, 2008).

properties

IUPAC Name

4-(4-fluorophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-3-5-11(17)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOQTVAJABKEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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